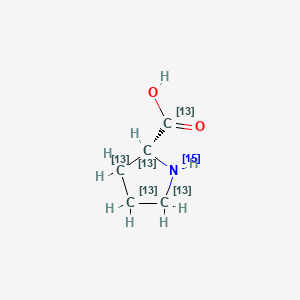
D-Proline-13C5,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Proline-13C5,15N: is an isotopically labeled version of D-Proline, where five carbon atoms are replaced with the carbon-13 isotope and the nitrogen atom is replaced with the nitrogen-15 isotope. This compound is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline-13C5,15N typically involves the incorporation of isotopically labeled precursors during the synthesis of D-Proline. One common method is the use of labeled carbon dioxide (13CO2) and ammonia (15NH3) in the Strecker synthesis, which involves the formation of an α-amino nitrile intermediate that is subsequently hydrolyzed to yield the labeled amino acid .
Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound often involves large-scale fermentation processes using microorganisms that can incorporate the labeled isotopes into their metabolic pathways. This method ensures high yields and purity of the labeled compound .
Análisis De Reacciones Químicas
Types of Reactions: D-Proline-13C5,15N undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: D-Proline can be oxidized to form pyrroline-5-carboxylate.
Reduction: Reduction of D-Proline can yield hydroxyproline.
Substitution: Substitution reactions can occur at the amino group or the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyrroline-5-carboxylate.
Reduction: Hydroxyproline.
Substitution: Various N-substituted or O-substituted proline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: D-Proline-13C5,15N is extensively used in NMR spectroscopy to study the structure and dynamics of peptides and proteins. The isotopic labeling enhances the sensitivity and resolution of NMR signals, allowing for detailed structural analysis .
Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme mechanisms. Its incorporation into proteins and peptides helps in understanding protein folding and interactions .
Medicine: this compound is used in medical research to study the pharmacokinetics and metabolism of proline-containing drugs. It helps in identifying metabolic pathways and potential drug interactions .
Industry: In the industrial sector, this compound is used in the production of labeled peptides and proteins for various applications, including drug development and quality control .
Mecanismo De Acción
The mechanism of action of D-Proline-13C5,15N is similar to that of natural D-Proline. It acts as a substrate for proline-specific enzymes and participates in various biochemical pathways. The isotopic labeling does not alter its chemical properties but allows for its detection and quantification using NMR and mass spectrometry techniques .
Comparación Con Compuestos Similares
L-Proline-13C5,15N: An isotopically labeled version of L-Proline, used in similar applications as D-Proline-13C5,15N.
D-Proline-15N: Labeled only with nitrogen-15, used for specific NMR studies.
L-Proline-13C5: Labeled only with carbon-13, used for specific NMR studies.
Uniqueness: this compound is unique due to its dual isotopic labeling, which provides enhanced sensitivity and resolution in NMR and mass spectrometry studies. This makes it particularly valuable in complex structural and metabolic studies .
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
121.087 g/mol |
Nombre IUPAC |
(2R)-(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
ONIBWKKTOPOVIA-WAPLMMNXSA-N |
SMILES isomérico |
[13CH2]1[13CH2][13C@@H]([15NH][13CH2]1)[13C](=O)O |
SMILES canónico |
C1CC(NC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















